4-[(3-Fluorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-[(3-Fluorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrazines. This compound is characterized by the presence of a fluorobenzylthio group and a methoxyphenyl group attached to the pyrazolo[1,5-a]pyrazine core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the Fluorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrazolo[1,5-a]pyrazine core with 3-fluorobenzylthiol.
Introduction of the Methoxyphenyl Group: This can be accomplished through electrophilic aromatic substitution reactions using 3-methoxyphenyl derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides, thiols, methoxy derivatives
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
4-[(3-Fluorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[(3-Fluorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or inhibits.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure and have been studied for their biological activities, such as TRK inhibition.
Pyrrolopyrazine Derivatives: These compounds also contain a pyrazine ring and exhibit various biological activities, including antimicrobial and kinase inhibitory effects.
Uniqueness
4-[(3-Fluorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is unique due to the specific combination of the fluorobenzylthio and methoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
4-[(3-fluorophenyl)methylsulfanyl]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-25-17-7-3-5-15(11-17)18-12-19-20(22-8-9-24(19)23-18)26-13-14-4-2-6-16(21)10-14/h2-12H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKNLURFSKBVCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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